molecular formula C13H18ClNO4S B6337387 Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate CAS No. 68305-85-1

Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate

Cat. No.: B6337387
CAS No.: 68305-85-1
M. Wt: 319.80 g/mol
InChI Key: WIVWJIOIQKOUAV-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate is an organic compound with the molecular formula C13H18ClNO4S. This compound is known for its unique chemical structure, which includes a sulfonamide group attached to a chlorophenyl ring. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with methyl 2-amino-4-methylpentanoate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a cleanroom environment to prevent contamination and ensure the safety of the workers.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This compound can also interact with cellular pathways, affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(4-bromophenyl)sulfonyl]amino}-4-methylpentanoate
  • Methyl 2-{[(4-fluorophenyl)sulfonyl]amino}-4-methylpentanoate
  • Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-4-methylpentanoate

Uniqueness

Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom enhances the compound’s ability to participate in various chemical reactions and increases its potential as a pharmacologically active agent .

Properties

IUPAC Name

methyl 2-[(4-chlorophenyl)sulfonylamino]-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO4S/c1-9(2)8-12(13(16)19-3)15-20(17,18)11-6-4-10(14)5-7-11/h4-7,9,12,15H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVWJIOIQKOUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377528
Record name Methyl N-(4-chlorobenzene-1-sulfonyl)leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68305-85-1
Record name Methyl N-(4-chlorobenzene-1-sulfonyl)leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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